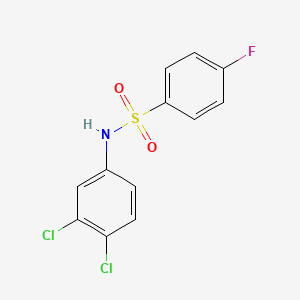

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide, commonly known as DCFBSA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

- Enantiomerically pure 3'-fluorothalidomide was synthesized using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide, highlighting the compound's role in enantiodivergent electrophilic fluorination (Yamamoto et al., 2011).

Enantioselective Fluorination

- The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions were fine-tuned by altering substituents on its phenyl rings. This compound was used in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes (Wang et al., 2014).

Photooxidation Studies

- Research on the irradiation of N-(4-chlorophenyl)-benzenesulfonamide in aqueous solutions led to the production of both 4-chloronitrosobenzene and 4-chloronitrobenzene, providing insights into the photooxidation process of these compounds (Miller & Crosby, 1983).

Synthesis of Allenylsulfonamide and Enaminonesulfonamide

- An In(III)-catalyzed method for synthesizing allenylsulfonamide and enaminonesulfonamide was developed using propargylamine and N-fluorobenzenesulfonimide, showcasing a novel application in chemical synthesis (Samanta & Hajra, 2018).

Electrophilic Fluorinating Reagents

- A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, was developed as a sterically demanding analogue of N-fluorobenzenesulfonmide, improving enantioselectivity in certain reactions (Yasui et al., 2011).

Fungicidal Activities

- The fungicidal activities of N-phenylbenzenesulfonamide derivatives were quantitatively discussed using molecular holographic quantitative structure-activity relationships, emphasizing the compound's potential in agricultural science (조윤기 et al., 2008).

Selective and Efficient Reagents for Acylation

- N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were developed as chemoselective N-acylation reagents, highlighting their utility in organic synthesis and green chemistry (Ebrahimi et al., 2015).

Crystal Structure and Spectroscopic Characterization

- Studies on platinum(II) dithiocarbimato complexes involving 4-fluorobenzenesulfonamide provided valuable insights into their crystal structures and spectroscopic properties, relevant in materials science (Amim et al., 2008).

Efficient Nitrogen Source for C–N Bond Formation

- N-Fluorobenzenesulfonimide has been employed as an efficient nitrogen source for the formation of C–N bonds, a crucial process in organic chemistry and drug synthesis (Li & Zhang, 2014).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Safety data sheets (SDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and use .

Zukünftige Richtungen

The future directions in the study and application of a compound like “N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide” could involve further exploration of its synthesis, properties, and potential uses. This could include developing more efficient synthesis methods, studying its interactions with other molecules, and exploring potential applications in fields such as medicine or materials science .

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEORURQKKGSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole dihydrochloride](/img/structure/B5572516.png)

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)